molecular formula C5H9I B14485984 2-Butene, 2-iodo-3-methyl- CAS No. 66702-99-6

2-Butene, 2-iodo-3-methyl-

Cat. No.: B14485984
CAS No.: 66702-99-6
M. Wt: 196.03 g/mol
InChI Key: LZJDPXGFTKZILT-UHFFFAOYSA-N
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Description

2-Butene, 2-iodo-3-methyl- is an organic compound with the molecular formula C5H9I It is an iodinated derivative of 2-butene, characterized by the presence of an iodine atom attached to the second carbon of the butene chain and a methyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butene, 2-iodo-3-methyl- can be synthesized through the iodination of 2-butene. One common method involves the addition of iodine (I2) to 2-butene in the presence of a catalyst or under specific reaction conditions that facilitate the formation of the iodinated product. The reaction typically requires a solvent such as dichloromethane (CH2Cl2) and may be carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-Butene, 2-iodo-3-methyl- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation or chromatography, may be employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-Butene, 2-iodo-3-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted butenes.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as 2-methyl-2-butene, in the presence of strong bases like potassium hydroxide (KOH).

    Addition Reactions: The double bond in 2-butene, 2-iodo-3-methyl- can participate in addition reactions with halogens, hydrogen halides, or other electrophiles, resulting in the formation of dihalides or other addition products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

    Elimination: Strong bases such as potassium hydroxide (KOH) in alcoholic solvents.

    Addition: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in non-polar solvents.

Major Products

    Substitution: Formation of 2-butene derivatives with different substituents.

    Elimination: Formation of 2-methyl-2-butene.

    Addition: Formation of dihalides or halogenated alkanes.

Scientific Research Applications

2-Butene, 2-iodo-3-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and diagnostic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butene, 2-iodo-3-methyl- involves its reactivity with various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution and elimination reactions. The double bond in the butene moiety allows for addition reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

2-Butene, 2-iodo-3-methyl- can be compared with other iodinated alkenes and butenes:

    2-Iodo-2-butene: Similar structure but lacks the methyl group at the third carbon.

    3-Iodo-2-butene: Iodine atom attached to the third carbon instead of the second.

    2-Bromo-3-methyl-2-butene: Bromine atom instead of iodine, leading to different reactivity and properties.

Properties

CAS No.

66702-99-6

Molecular Formula

C5H9I

Molecular Weight

196.03 g/mol

IUPAC Name

2-iodo-3-methylbut-2-ene

InChI

InChI=1S/C5H9I/c1-4(2)5(3)6/h1-3H3

InChI Key

LZJDPXGFTKZILT-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)I)C

Origin of Product

United States

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